![molecular formula C19H16N2O4 B2785691 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid CAS No. 2172570-83-9](/img/structure/B2785691.png)
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid” is a chemical compound with a molecular weight of 336.35 . It is often used in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a cyanomethyl group, and an amino acetic acid group . The Fmoc group is a common protecting group used in peptide synthesis .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .作用机制
The mechanism of action of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is not fully understood. However, it is believed to act as a protecting group for the amino group of amino acids. The Fmoc group can be removed under mild conditions, allowing for the amino group to be exposed and used in peptide synthesis.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is an inert compound that is used solely for scientific research purposes.
实验室实验的优点和局限性
One advantage of using 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid in lab experiments is its high purity. The compound can be easily purified using column chromatography, which makes it suitable for use in peptide synthesis. Additionally, the Fmoc group can be easily removed under mild conditions, which allows for the amino group to be exposed and used in peptide synthesis.
One limitation of using this compound is its cost. The compound is relatively expensive, which can limit its use in certain experiments. Additionally, the Fmoc group can be difficult to remove under certain conditions, which can lead to low yields in peptide synthesis.
未来方向
There are several future directions for the use of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid in scientific research. One direction is the development of new methods for the removal of the Fmoc group. This could lead to higher yields in peptide synthesis and make the compound more cost-effective. Another direction is the synthesis of new peptidomimetics using this compound as a building block. These compounds could have novel structures and functions, which could be useful in drug discovery and other applications. Finally, the use of this compound in the synthesis of peptides and proteins for therapeutic purposes could be a promising future direction.
合成方法
The synthesis method of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid involves the reaction of Fmoc-aminoacetonitrile with acetic anhydride and pyridine. The reaction takes place in a dry and inert atmosphere, and the product is purified using column chromatography. The yield of the reaction is typically around 70-80%.
科学研究应用
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is commonly used in peptide synthesis. It is used as a building block for the synthesis of peptides and proteins. This compound is also used in the solid-phase synthesis of peptides, where it is attached to a solid support and used to build the peptide chain. Additionally, this compound is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
安全和危害
属性
IUPAC Name |
2-[cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,10-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACATSXZFYUINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
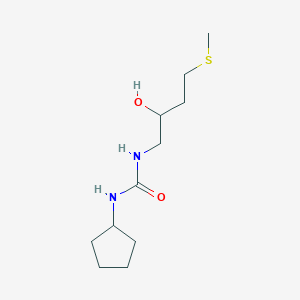
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2785612.png)
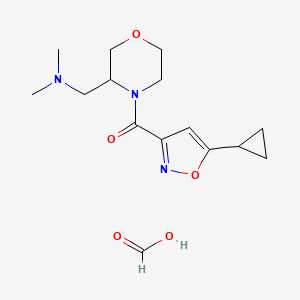
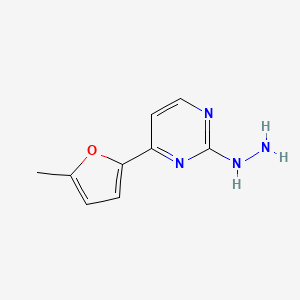
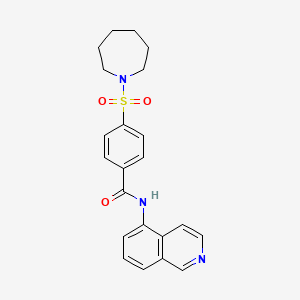
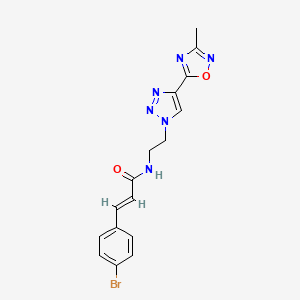
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride](/img/structure/B2785622.png)

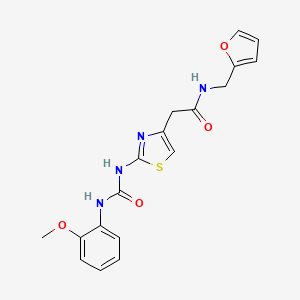
![1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone](/img/structure/B2785627.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile](/img/structure/B2785628.png)

![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2785631.png)